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Abstract
The methylcarbamoyl group, a fundamental structural motif in a multitude of therapeutic

agents, exerts a profound influence on drug efficacy, selectivity, and pharmacokinetic

properties. Its ability to engage in specific hydrogen bonding interactions is central to its role in

molecular recognition at the active sites of biological targets. This guide provides a

comprehensive exploration of the hydrogen bonding capabilities of the methylcarbamoyl group,

offering a technical resource for researchers, medicinal chemists, and drug development

professionals. We will delve into the fundamental principles governing its hydrogen bond donor

and acceptor properties, detail robust experimental and computational methodologies for its

characterization, and present strategic insights into its application and modulation in modern

drug design.

Introduction: The Understated Importance of the
Methylcarbamoyl Moiety
In the intricate dance of drug-receptor interactions, the ability to form strong and directional

non-covalent bonds is paramount. Among the arsenal of functional groups employed by
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medicinal chemists, the amide bond is a cornerstone, and its derivative, the methylcarbamoyl

group (-C(O)NHCH₃), offers a unique and versatile platform for establishing critical hydrogen

bonds.[1][2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical

properties, including good chemical and proteolytic stability, and its capacity to mimic the

peptide bond.[3][4]

The methylcarbamoyl group is characterized by a planar structure due to the delocalization of

the nitrogen lone pair into the carbonyl group. This arrangement presents a distinct hydrogen

bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it

to engage in a bidentate fashion with protein targets. Understanding the nuances of these

interactions—their strength, directionality, and the influence of the surrounding molecular

environment—is crucial for rational drug design. This guide will serve as a deep dive into the

theoretical underpinnings and practical applications of the methylcarbamoyl group's hydrogen

bonding prowess.

Fundamental Principles of Methylcarbamoyl
Hydrogen Bonding
The hydrogen bonding behavior of the methylcarbamoyl group is best understood by

examining its electronic structure and the properties of its constituent atoms. The

electronegative oxygen atom of the carbonyl group creates a partial negative charge, making it

a strong hydrogen bond acceptor. Conversely, the nitrogen atom, also electronegative,

withdraws electron density from the attached hydrogen atom, resulting in a partial positive

charge and rendering the N-H proton an effective hydrogen bond donor.[5]

The model compound N-methylacetamide (NMA) has been extensively studied to elucidate the

fundamental hydrogen bonding characteristics of the methylcarbamoyl moiety.[6][7][8][9][10]

These studies reveal that in both the solid and liquid states, NMA molecules form extensive

hydrogen-bonded networks, primarily consisting of linear chains.[6][7][8] This propensity for

self-association highlights the strength and directionality of the N-H···O=C interaction, which is

analogous to the hydrogen bonding patterns observed in protein β-sheets.[6]

The geometry of the hydrogen bond is critical to its strength. Optimal interactions occur when

the donor, the hydrogen atom, and the acceptor atom are nearly collinear. The typical N-H···O

distance in such bonds is in the range of 2.5–2.7 Å.[11] The conformational flexibility of the
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methylcarbamoyl group, particularly the cis-trans isomerization around the C-N bond, can also

influence its hydrogen bonding potential, although the trans conformation is generally more

stable.[12][13][14][15]

Characterization of Methylcarbamoyl Hydrogen
Bonds: A Methodological Overview
A multi-faceted approach, combining experimental and computational techniques, is essential

for a thorough characterization of the hydrogen bonding interactions of the methylcarbamoyl

group.

Experimental Methodologies
A variety of spectroscopic and structural techniques can be employed to probe hydrogen

bonding:

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are

powerful tools for detecting hydrogen bonding.[10] The stretching frequency of the N-H bond

is particularly sensitive to its environment. In the absence of hydrogen bonding, the N-H

stretching vibration appears at a higher frequency (typically 3500-3300 cm⁻¹).[10] Upon

hydrogen bond formation, this band shifts to a lower frequency (red-shifts) and often

broadens, providing direct evidence of the interaction.[10] Similarly, the C=O stretching

frequency (Amide I band) is also affected, typically showing a red-shift upon hydrogen

bonding.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a wealth of

information about hydrogen bonding in solution. The chemical shift of the amide proton is

highly sensitive to its involvement in a hydrogen bond, typically shifting downfield upon bond

formation.[16] Temperature coefficient studies, where the change in chemical shift with

temperature is measured, can also be used to identify protons involved in intramolecular

hydrogen bonds.[17] Furthermore, advanced techniques like 1H-15N HMQC can provide

direct detection of hydrogen bonds.[16]

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography

provides definitive, high-resolution structural information about hydrogen bonding

interactions in the solid state.[18][19] It allows for the precise measurement of bond lengths,
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angles, and the overall geometry of the hydrogen-bonded network, providing invaluable

insights into the preferred binding modes of the methylcarbamoyl group.[18][19]

Computational Methodologies
In silico approaches are indispensable for gaining a dynamic and energetic understanding of

hydrogen bonding:

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of the

dynamic behavior of a drug molecule and its interactions with its biological target or solvent

over time.[20] By simulating the system's trajectory, one can analyze the formation, breaking,

and persistence of hydrogen bonds involving the methylcarbamoyl group.[20][21] This allows

for the identification of key interactions and an assessment of their stability.

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory

(DFT), offer a highly accurate means of calculating the geometric and energetic properties of

hydrogen bonds.[22] These calculations can be used to determine optimized geometries,

interaction energies, and vibrational frequencies, providing a detailed understanding of the

intrinsic strength of the hydrogen bonds formed by the methylcarbamoyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to

study charge transfer and orbital interactions within a molecule.[22] In the context of

hydrogen bonding, it can quantify the delocalization of electron density from the lone pair of

the acceptor atom to the antibonding orbital of the donor N-H bond, providing a quantitative

measure of the hydrogen bond's strength and covalent character.[22]

The Role of the Methylcarbamoyl Group in
Molecular Recognition
The ability of the methylcarbamoyl group to act as both a hydrogen bond donor and acceptor

makes it a powerful mediator of protein-ligand interactions.[1] It can form hydrogen bonds with

a variety of amino acid residues, including the side chains of serine, threonine, asparagine,

glutamine, and the backbone carbonyls and amides of the protein.[23]

A critical aspect of the methylcarbamoyl group's function is its ability to mimic the hydrogen

bonding pattern of a peptide bond.[3] This makes it an excellent scaffold for designing
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peptidomimetics that can effectively interact with targets that naturally bind peptides. The

directional nature of the hydrogen bonds it forms contributes significantly to the specificity and

affinity of a ligand for its receptor.[24][25]

Intermolecular vs. Intramolecular Hydrogen Bonding
The methylcarbamoyl group can participate in both intermolecular and intramolecular hydrogen

bonds.

Intermolecular Hydrogen Bonds: These are the interactions between the drug molecule and

its biological target. They are fundamental to the binding affinity and selectivity of the drug.

Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond within a

drug molecule can have a profound impact on its properties.[26][27][28] By forming an

internal hydrogen bond, the polar N-H and C=O groups can be shielded from the solvent,

which can increase the molecule's lipophilicity and, consequently, its membrane permeability

and oral bioavailability.[17][26][29] This strategy is particularly valuable for designing drugs in

the "beyond Rule of Five" chemical space.[17]

Strategic Modulation of Hydrogen Bonding in Drug
Design
Medicinal chemists can employ several strategies to modulate the hydrogen bonding

capabilities of the methylcarbamoyl group to optimize drug properties.

Bioisosteric Replacement
Bioisosterism involves replacing a functional group with another that has similar physical or

chemical properties, with the aim of improving the drug's therapeutic profile.[30] For the amide

bond, including the methylcarbamoyl group, several bioisosteres have been developed to

enhance metabolic stability, modulate hydrogen bonding, and improve pharmacokinetic

properties.[2][31][32][33]

Table 1: Common Bioisosteres for the Amide Group
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Bioisostere Key Features
Impact on Hydrogen
Bonding

1,2,3-Triazole
Aromatic, stable five-

membered ring.

Can act as a hydrogen bond

acceptor. Lacks a hydrogen

bond donor.

Oxadiazole
Heterocyclic ring with two

nitrogens and one oxygen.

Can mimic the planarity and

dipole moment of an amide.

Acts as a hydrogen bond

acceptor.[31]

Trifluoroethylamine -NH-CH₂-CF₃

The electronegative

trifluoromethyl group mimics

the carbonyl, and the N-H can

act as a hydrogen bond donor.

[32][33]

Carbamate -O-C(O)-NH-

Structurally related to amides

with good stability. Retains

both hydrogen bond donor and

acceptor capabilities.[3][4]

Conformational Constraint
Incorporating the methylcarbamoyl group into a cyclic system can pre-organize the molecule

into a bioactive conformation, reducing the entropic penalty of binding. This can also be used to

favor the formation of a specific intramolecular hydrogen bond, thereby enhancing membrane

permeability.

Experimental and Computational Protocols
Protocol: Characterization of Intramolecular Hydrogen
Bonding by ¹H NMR
Objective: To determine the presence of an intramolecular hydrogen bond involving the

methylcarbamoyl N-H proton.

Methodology:
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Sample Preparation: Dissolve the compound of interest in a deuterated solvent that is a poor

hydrogen bond acceptor, such as CDCl₃ or C₆D₆, to minimize competing intermolecular

hydrogen bonds with the solvent.

¹H NMR Spectra Acquisition: Acquire a series of ¹H NMR spectra at varying temperatures

(e.g., from 298 K to 328 K in 5 K increments).

Data Analysis:

Identify the chemical shift (δ) of the methylcarbamoyl N-H proton at each temperature.

Plot the chemical shift of the N-H proton as a function of temperature.

Calculate the temperature coefficient (dδ/dT) in ppb/K.

Interpretation: A small temperature coefficient (typically < 3 ppb/K) is indicative of a proton

involved in a strong intramolecular hydrogen bond, as it is shielded from the solvent. A larger

temperature coefficient suggests that the proton is solvent-exposed and involved in

intermolecular hydrogen bonds with the solvent.

Workflow: Computational Analysis of Hydrogen Bonds
using MD Simulations
Objective: To analyze the stability and dynamics of hydrogen bonds formed by the

methylcarbamoyl group in a protein-ligand complex.
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System Preparation

Simulation

Analysis

1. Obtain Protein-Ligand
Complex Structure (PDB)

2. Parameterize Ligand
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and Add Ions

4. Energy Minimization

5. Equilibration (NVT, NPT)

6. Production MD Run

7. Trajectory Analysis

8. Hydrogen Bond Analysis
(Occupancy, Lifetime)

9. Visualization and Interpretation

Click to download full resolution via product page

Caption: Workflow for MD simulation and hydrogen bond analysis.
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Methodology:

System Setup: Prepare the initial protein-ligand complex structure, solvate it in a water box,

and add counter-ions to neutralize the system.

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and

then adjust the pressure (NPT ensemble) to equilibrate the system.

Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to

microseconds) to sample the conformational space of the system.

Hydrogen Bond Analysis: Use analysis software (e.g., GROMACS, AMBER) to identify and

analyze the hydrogen bonds formed between the methylcarbamoyl group and the protein

throughout the trajectory. Key metrics to analyze include:

Occupancy: The percentage of simulation time a specific hydrogen bond exists.

Lifetime: The average duration of a hydrogen bond once it is formed.

Conclusion and Future Perspectives
The methylcarbamoyl group is a versatile and powerful functional group in drug design, largely

due to its robust hydrogen bonding capabilities. A thorough understanding of its fundamental

properties, coupled with the application of advanced experimental and computational

techniques, enables medicinal chemists to rationally design molecules with improved potency,

selectivity, and pharmacokinetic profiles. The strategic use of intramolecular hydrogen bonding

and bioisosteric replacement will continue to be valuable tools in the development of next-

generation therapeutics. As our understanding of the subtle interplay of non-covalent

interactions continues to grow, so too will our ability to harness the full potential of the

methylcarbamoyl group in the pursuit of novel and effective medicines.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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